molecular formula C11H13NO2 B3307964 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide CAS No. 936083-37-3

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide

Cat. No.: B3307964
CAS No.: 936083-37-3
M. Wt: 191.23 g/mol
InChI Key: XEJUYZUPHDEACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the benzofuran ring, can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents and catalysts to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce halogenated benzofuran derivatives.

Scientific Research Applications

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide is unique due to its specific functional group at the 7-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJUYZUPHDEACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide
Reactant of Route 3
2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide
Reactant of Route 5
2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide
Reactant of Route 6
2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.